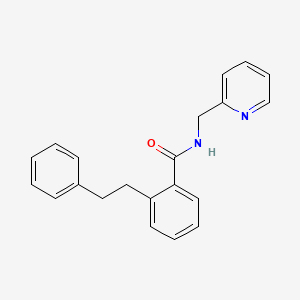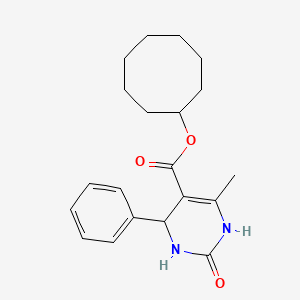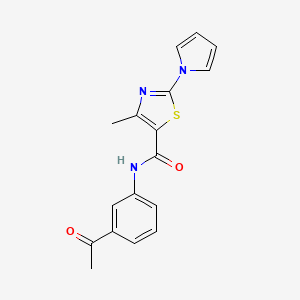![molecular formula C18H23NO2 B4919169 (4-methoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4919169.png)
(4-methoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is a chemical compound that has gained significant interest among researchers due to its potential therapeutic applications. This compound is also known as GSK-3β inhibitor, which has been shown to have a positive effect on various physiological and biochemical processes.
Wissenschaftliche Forschungsanwendungen
(4-methoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), which is involved in various physiological and pathological processes such as neurodegenerative diseases, cancer, and diabetes. The inhibition of GSK-3β by this compound has been shown to have a positive effect on the regulation of insulin signaling, neuroprotection, and cell proliferation.
Wirkmechanismus
(4-methoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine inhibits the activity of GSK-3β by binding to its ATP-binding site. This binding results in the inhibition of GSK-3β activity, which leads to the activation of various downstream signaling pathways such as the PI3K/Akt pathway and the Wnt/β-catenin pathway. The activation of these pathways has been shown to have a positive effect on various physiological and pathological processes.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by this compound has been shown to have various biochemical and physiological effects. It has been shown to regulate insulin signaling, which is essential for glucose homeostasis. The activation of the PI3K/Akt pathway by this compound has been shown to increase glucose uptake and glycogen synthesis in skeletal muscle and liver cells. The inhibition of GSK-3β also has a positive effect on neuroprotection, as it has been shown to protect neurons from various insults such as oxidative stress and excitotoxicity. Additionally, the activation of the Wnt/β-catenin pathway by this compound has been shown to promote cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-methoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments include its high potency and specificity towards GSK-3β. It is also relatively easy to synthesize and purify. However, one limitation of using this compound is its potential toxicity at high concentrations. Therefore, it is essential to use appropriate concentration ranges in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on (4-methoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. One potential application is its use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of GSK-3β has been shown to have a positive effect on the regulation of tau protein phosphorylation, which is a hallmark of Alzheimer's disease. Additionally, the activation of the Wnt/β-catenin pathway by this compound has been shown to promote the survival of dopaminergic neurons, which are affected in Parkinson's disease. Another potential application is its use as an anti-cancer agent. The inhibition of GSK-3β has been shown to have a positive effect on the regulation of cell proliferation and apoptosis, which are essential processes in cancer development. Therefore, this compound has the potential to be a promising therapeutic agent for various diseases.
Synthesemethoden
The synthesis of (4-methoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves the reaction of 2-(4-methoxyphenyl)-1-methylethylamine with 4-methoxybenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The product is obtained after purification using column chromatography.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14(12-15-4-8-17(20-2)9-5-15)19-13-16-6-10-18(21-3)11-7-16/h4-11,14,19H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWAIMIXDOXPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-chloro-5-nitrophenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4919097.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenyl-2-butanamine](/img/structure/B4919102.png)

![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4919120.png)
![4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4919124.png)
![2-{[(4-methoxyphenoxy)carbonyl]amino}ethyl ethyl(hydroxy)carbamate](/img/structure/B4919131.png)

![3-[(4-bromophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4919140.png)
![N-(4-bromo-2-chlorophenyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarboxamide](/img/structure/B4919145.png)
![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzylidene]-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4919148.png)

![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole hydrobromide](/img/structure/B4919189.png)
![4-ethoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4919195.png)
